molecular formula C15H11F3N2O B13670362 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13670362
M. Wt: 292.26 g/mol
InChI Key: ICFNJWUUMHNMBD-UHFFFAOYSA-N
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Description

7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at position 7 and a 3-(trifluoromethyl)phenyl group at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which are known for applications in antiulcer, antitumor, and enzyme inhibition therapies .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-12-5-6-20-9-13(19-14(20)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3

InChI Key

ICFNJWUUMHNMBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically proceeds via multi-step procedures involving:

  • Construction of the imidazo[1,2-a]pyridine core.
  • Introduction of the 7-methoxy substituent.
  • Installation of the 2-(3-trifluoromethylphenyl) substituent via cross-coupling reactions.

A representative synthetic route involves initial formation of 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates, followed by bromination at the 3-position and subsequent palladium-catalyzed cross-coupling with aryl halides bearing trifluoromethyl groups.

Specific Preparation Procedures

Formation of 7-Methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
  • Synthesized by condensation of 2-aminopyridine derivatives with appropriate aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol.
  • The product is isolated as a brown solid with high purity.
  • Characterization by ^1H NMR and mass spectrometry confirms structure.
Bromination at the 3-Position (Key Intermediate)
  • The 3-position bromination is achieved using brominating agents, typically N-bromosuccinimide or bromine sources under controlled conditions.
  • This step yields 3-bromo-7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine as a yellow solid.
  • Purification is done by silica gel chromatography or preparative HPLC to ensure high purity.
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
  • The key step to introduce the 3-(trifluoromethyl)phenyl group is a palladium-catalyzed C–C bond formation.
  • Typical conditions: reaction of the 3-bromo intermediate with 3-(trifluoromethyl)phenylboronic acid or 3-(trifluoromethyl)aryl halide.
  • Catalysts such as Pd2(dba)3 with ligands like xantphos are used.
  • Base such as t-BuONa in toluene under nitrogen atmosphere at elevated temperature (~110 °C) for 12 hours.
  • The product is purified by preparative HPLC to afford the target compound.

Alternative and Supporting Methods

Amide Formation and Reduction
  • Some synthetic routes involve amide intermediates formed by coupling 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids using EDCI as a coupling agent.
  • Subsequent reduction with borane-dimethyl sulfide complex in THF at 0–60 °C may be used to modify substituents on the imidazo[1,2-a]pyridine scaffold.

Data Tables Summarizing Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes Source
Formation of 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine 2-aminopyridine + aldehyde, TosOH, MeOH, rt Crude 9.81 g Brown solid, characterized by ^1H NMR
Bromination at 3-position Brominating agent (e.g., NBS), silica gel chromatography 100% purity (4.55 g) Yellow solid, ^1H NMR and MS confirmed
Pd-catalyzed cross-coupling Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h Not specified Purified by prep-HPLC, introduces trifluoromethylphenyl
Amide coupling (optional) EDCI, corresponding acid, pyridine, 25 °C, 12 h Not specified Intermediate for further modifications
Ultrasound-assisted iodination I_2, TBHP, EtOH, ultrasonic irradiation, rt, 30 min 65–95% Metal-free, regioselective at C3 position

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitution, predominantly at the C3 and C5 positions.

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro derivatives (65–72% yield) .

  • Halogenation : Bromination using NBS (N-bromosuccinimide) in DMF selectively substitutes the C5 position (83% yield) .

Table 1: EAS Reaction Outcomes

Reaction TypeConditionsPositionYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°CC372
BrominationNBS, DMF, RTC583

Cross-Coupling Reactions

The trifluoromethylphenyl group enhances stability for transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl derivatives (75–89% yield) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary amines using Pd₂(dba)₃/Xantphos (toluene, 110°C) .

Table 2: Cross-Coupling Efficiency

SubstrateCatalyst SystemProduct TypeYield (%)Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl89
BenzylaminePd₂(dba)₃/XantphosC3-aminated68

C–H Functionalization

Visible-light photocatalysis enables regioselective C–H activation:

  • Trifluoromethylation : Using CF₃SO₂Na and Ru(bpy)₃Cl₂ under blue LED light (CH₃CN, RT) functionalizes C8 (62% yield) .

  • Alkylation : With α-bromoesters via Ir(ppy)₃ catalysis (72% yield) .

Nucleophilic Substitution

The methoxy group at C7 undergoes nucleophilic displacement:

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts methoxy to hydroxy (91% yield) .

  • Aminolysis : With NH₃/MeOH in a sealed tube (120°C) to yield 7-amino derivatives (58% yield) .

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the imidazo ring to form N-oxide derivatives (55% yield) .

  • Reduction : H₂/Pd-C reduces the pyridine ring to a tetrahydropyridine (40% yield) .

Cycloaddition Reactions

Participates in [3+2] cycloadditions with nitrile oxides under Cu(I) catalysis to form fused triazole-imidazopyridines (78% yield) .

Key Mechanistic Insights

  • The trifluoromethyl group increases electrophilicity at C3/C5 via inductive effects .

  • Steric hindrance from the 3-(trifluoromethyl)phenyl group directs substitutions to less crowded positions .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . These interactions can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Position 2 Modifications

  • 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine derivatives (e.g., compound 13e in ):

    • Substitution at position 2 with a trifluoromethylphenyl group is common in imidazo[1,2-a]pyridines. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in target enzymes, as observed in H+/K+-ATPase inhibitors like SCH 28080 .
    • In 13e , a 1,2,3-triazol-4-yl group at position 3 further increases steric bulk, reducing metabolic clearance compared to simpler analogues .
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridines (e.g., ): Fluorine substitution at position 2 improves bioavailability and membrane permeability. For instance, 4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine exhibits enhanced CNS penetration due to the fluorine atom’s small size and electronegativity .

Position 7 Modifications

  • 7-Methoxy vs. 7-Dimethylaminomethyl Groups: The methoxy group in the target compound is electron-donating, stabilizing the aromatic system and influencing fluorescence properties in rigid matrices (e.g., ESIPT fluorescence in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives) .

Pharmacological Activity Comparisons

Antitumor Potential

  • 6,7-Disubstituted Imidazo[1,2-a]pyridines ():
    • Compounds like 3-(4-substitutedbenzyl)-6,7-disubstituted-2-phenylimidazo[1,2-a]pyridine show IC50 values <1 µM against HeLa and MDA-MB-231 cell lines. The trifluoromethyl group at position 2 in the target compound may similarly enhance antitumor activity by modulating π-π stacking interactions with DNA or kinases .

Antiulcer and H+/K+-ATPase Inhibition

  • SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine): This analogue inhibits gastric acid secretion via H+/K+-ATPase binding. The trifluoromethyl group in the target compound may mimic the cyanomethyl group’s electron-withdrawing effects, enhancing enzyme affinity . Cytoprotective analogues like 19c () lack trifluoromethyl groups but retain activity through thiadiazole substituents, suggesting multiple pathways for antiulcer efficacy .

COX-2 Inhibition

  • 2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (): Exhibits COX-2 IC50 = 0.07 µM (SI = 217.1). The trifluoromethyl group in the target compound may improve selectivity by reducing off-target interactions with COX-1 .

Physicochemical and Spectroscopic Properties

  • NMR Shifts :

    • In 2-(4-(trifluoromethyl)phenyl) analogues, the 13C NMR signal for the CF3 group appears at ~122–125 ppm (quartet, J = 270 Hz), consistent with electron-withdrawing effects .
    • Methoxy groups at position 7 exhibit 1H NMR signals near δ 3.8–4.0 ppm, as seen in 7-substituted imidazo[1,2-a]pyridines .
  • Fluorescence Properties :

    • ESIPT fluorescence in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines is red-shifted by electron-withdrawing groups (e.g., CF3) and blue-shifted by electron-donating groups (e.g., OCH3) .

Biological Activity

7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound notable for its structural features, which include a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position of the imidazo[1,2-a]pyridine core. This unique combination contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

PropertyValue
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
IUPAC Name7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
CAS Number1895520-62-3

Synthesis

The synthesis of this compound typically involves multi-step processes, including the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent-free, aligning with green chemistry principles and enhancing efficiency in production .

The biological activity of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors, which are critical in various cellular processes and signal transduction pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has shown promising results with IC50 values comparable to established anticancer agents:

Cell LineIC50 (µM)Reference
MDA-MB45329.1
MCF-715.3

These findings suggest that structural modifications in similar compounds can lead to drastically different biological activities based on stereochemistry.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli< 10 µg/mL
S. aureus< 10 µg/mL

This antimicrobial efficacy is attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. In preclinical models, it has shown inhibition of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells:

Compound% Inhibition at 4h% Inhibition at 5h
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine43.17%31.10%

These results indicate its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives, highlighting the importance of structural variations in determining pharmacological effects:

  • Anticancer Studies : A comparative study on imidazo[1,2-a]pyridine derivatives found that modifications in substituents significantly influenced anticancer potency against different cell lines .
  • Antimicrobial Activity : Research demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that certain derivatives showed better inhibition rates than standard drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyridine derivatives, and how are they optimized for compounds like 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridines typically involves condensation reactions between 2-aminopyridines and electrophilic reagents. For example, microwave-assisted multicomponent reactions using aldehydes, trimethylsilylcyanide (TMSCN), and scandium triflate catalysts can enhance efficiency and yield . Optimization includes solvent selection (e.g., methanol or ethanol), temperature control (reflux at 60–90°C), and purification via column chromatography or recrystallization . For trifluoromethylated derivatives, bromoacetonitrile or phosphorus oxychloride may be used to introduce the CF₃ group .

Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to characterize imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7.0–9.0 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm. Coupling constants (e.g., J = 8–10 Hz) confirm substituent positions .
  • ¹³C NMR : The trifluoromethyl carbon appears as a quartet (δ 120–125 ppm, J = 270–280 Hz) due to CF₃ splitting .
  • IR : Stretching vibrations for C≡N (2200–2250 cm⁻¹) and C-O (methoxy, 1250–1270 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 378.359 for C₁₇H₁₇F₃N₆O) validates molecular formulas .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these evaluated experimentally?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit antiviral, anti-inflammatory, and antimicrobial properties. Bioactivity is assessed via:

  • In vitro assays : Enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Cell-based models : Antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination) .
  • Structural analogs : Modifying the trifluoromethyl or methoxy groups can enhance selectivity and potency .

Advanced Research Questions

Q. How can structural disorder in X-ray crystallography data (e.g., disordered CF₃ groups) be resolved for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Disorder in trifluoromethyl groups is addressed by refining site occupancies (e.g., 0.68:0.32 ratio) and applying restraints to bond lengths/angles. Hydrogen bonding interactions (e.g., C–H⋯N motifs) stabilize crystal packing, which is visualized using software like Olex2 or Mercury. Planarity of the imidazo[1,2-a]pyridine core (deviation < 0.021 Å) ensures accurate refinement .

Q. What strategies mitigate contradictions in reaction yields when scaling up microwave-assisted syntheses of imidazo[1,2-a]pyridines?

  • Methodological Answer : Contradictions arise from uneven microwave heating or solvent effects. Solutions include:

  • Pre-stirring reactants to ensure homogeneity.
  • Gradient temperature programming (e.g., 50°C to 120°C over 30 min) .
  • Post-reaction purification : Column chromatography with ethyl acetate/hexane gradients improves reproducibility .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity and stability of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic substitution. Stability is assessed via:

  • Hammett substituent constants : σₚ values quantify electronic effects.
  • DFT calculations : Frontier molecular orbitals (HOMO/LUMO) predict reactivity .
  • Accelerated degradation studies : Exposure to UV light or acidic conditions evaluates photostability and hydrolysis resistance .

Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Regioselectivity is governed by:

  • Electrophile positioning : Aldehydes react preferentially at the C3 position of 2-aminopyridines due to steric and electronic factors .
  • Catalyst effects : Scandium triflate stabilizes transition states, directing cyclization to form the imidazo[1,2-a]pyridine core .
  • Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable isomers .

Data Contradiction Analysis

Q. How can conflicting bioactivity data for imidazo[1,2-a]pyridine analogs be reconciled in drug discovery pipelines?

  • Methodological Answer : Contradictions often stem from assay variability or substituent effects. Approaches include:

  • Dose-response validation : Replicate IC₅₀ measurements across multiple cell lines .
  • SAR studies : Systematic variation of substituents (e.g., methoxy vs. ethoxy) to identify critical pharmacophores .
  • Meta-analysis : Cross-referencing data from crystallography (e.g., binding pocket interactions) and molecular docking .

Methodological Tables

Technique Key Parameters Application Example Reference
X-ray CrystallographyDisorder refinement, R-factors (< 0.05)Resolving CF₃ group disorder
Microwave SynthesisPower (300 W), solvent (methanol), time (3 h)Scalable imidazo[1,2-a]pyridine preparation
HRMSResolution > 30,000, mass accuracy < 3 ppmMolecular formula confirmation

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